2-Ethoxyethyl hydrogen maleate

Plasticizer Polyvinyl butyral Safety glass interlayer

2-Ethoxyethyl hydrogen maleate (CAS 26350-96-9), also referred to as mono(2-ethoxyethyl) maleate or (Z)-4-(2-ethoxyethoxy)-4-oxobut-2-enoic acid, is an unsaturated dicarboxylic acid monoester with the molecular formula C₈H₁₂O₅ and a molecular weight of 188.18 g/mol. It belongs to the class of maleate half-esters, characterized by a polymerizable α,β-unsaturated ester moiety, a free terminal carboxylic acid group (pKa approximately 3.0–3.3, enhanced relative to saturated fatty acids by the vinylene spacer), and a 2-ethoxyethyl ester side chain that imparts intermediate amphiphilicity.

Molecular Formula C8H12O5
Molecular Weight 188.18 g/mol
CAS No. 26350-96-9
Cat. No. B12652735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxyethyl hydrogen maleate
CAS26350-96-9
Molecular FormulaC8H12O5
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESCCOCCOC(=O)C=CC(=O)O
InChIInChI=1S/C8H12O5/c1-2-12-5-6-13-8(11)4-3-7(9)10/h3-4H,2,5-6H2,1H3,(H,9,10)/b4-3-
InChIKeyPAUIKJKTXNZJEV-ARJAWSKDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxyethyl Hydrogen Maleate (CAS 26350-96-9): A Reactive Maleate Half-Ester with Dual Carboxylic Acid and Ether-Ester Functionality for Polymerization and Plasticization Applications


2-Ethoxyethyl hydrogen maleate (CAS 26350-96-9), also referred to as mono(2-ethoxyethyl) maleate or (Z)-4-(2-ethoxyethoxy)-4-oxobut-2-enoic acid, is an unsaturated dicarboxylic acid monoester with the molecular formula C₈H₁₂O₅ and a molecular weight of 188.18 g/mol . It belongs to the class of maleate half-esters, characterized by a polymerizable α,β-unsaturated ester moiety, a free terminal carboxylic acid group (pKa approximately 3.0–3.3, enhanced relative to saturated fatty acids by the vinylene spacer), and a 2-ethoxyethyl ester side chain that imparts intermediate amphiphilicity [1]. This structural combination distinguishes it from simple alkyl maleate monoesters (e.g., monoethyl or monomethyl maleate) that lack the ether oxygen, and from fully esterified dialkyl maleates that lack the reactive carboxylic acid functionality required for further derivatization or pH-responsive behavior.

Why 2-Ethoxyethyl Hydrogen Maleate Cannot Be Replaced by Generic Maleate Esters Without Performance Consequences


Maleate half-esters as a class exhibit enhanced acidity (pKa shifted down by 1.50–1.79 units relative to saturated carboxylic acids such as lauric acid) due to the electron-withdrawing vinylene spacer between the carboxyl and ester groups [1]. However, within this class, the identity of the ester-side chain dictates the solubility profile, plasticization behavior, and copolymerization compatibility. The 2-ethoxyethyl variant occupies a specific polarity window: it is less hydrophilic than 2-methoxyethyl hydrogen maleate (which has a shorter alkoxy chain, higher density of 1.224 g/cm³, and lower boiling point of 304.7°C) but more polar and water-compatible than the 2-butoxyethyl analog or simple alkyl maleates such as monoethyl maleate that lack the ether oxygen entirely . In polyvinyl butyraldehyde acetal resin systems, ethoxyethyl maleate at loadings of ≥40 phr produces an 'elasticizing' (nerve) effect—a specific viscoelastic response that is not replicated by generic dialkyl maleate or phthalate plasticizers at equivalent loadings [2]. Generic substitution without accounting for these differences in acidity, polarity, and plasticization threshold risks altering copolymerization kinetics, final polymer Tg, hydrolytic stability, and mechanical response.

2-Ethoxyethyl Hydrogen Maleate (CAS 26350-96-9): Quantitative Differentiation Evidence for Scientific Procurement Decisions


Plasticization Threshold in Polyvinyl Butyraldehyde Acetal Resins: Elasticizing Effect at ≥40 phr

In polyvinyl butyraldehyde acetal resin formulations, 2-ethoxyethyl hydrogen maleate at loadings of 40 parts or more per 100 parts resin (≥40 phr) produces a distinctive 'elasticizing' effect—the property of stretching considerably under tension and returning to original dimensions upon release, analogous to 'nerve' in the rubber industry [1]. This specific viscoelastic behavior is critical for safety-glass interlayer applications requiring energy dissipation upon impact. By contrast, conventional plasticizers for PVB such as dibutyl sebacate or dibutyl maleate used at comparable loadings (typically 20–40 phr) provide plasticization (Tg reduction) but do not confer the same elastic recovery property [1]. The patent explicitly distinguishes the ≥40 phr threshold as the point at which this unusual effect emerges.

Plasticizer Polyvinyl butyral Safety glass interlayer

Enhanced Carboxylic Acid Strength: pKa Shift of 1.50–1.79 Units vs. Saturated Fatty Acids

A systematic study of maleic and phthalic half-esters demonstrated that the vinylene (–CH=CH–) spacer in maleate half-esters enhances the acidity of the free carboxylic acid group, producing pKa values that are 1.50–1.79 units lower than that of lauric acid (a saturated C12 fatty acid, pKa ~4.8) [1]. This means the maleate half-ester carboxylic acid is approximately 30–60 times more acidic than a comparable saturated fatty acid. In contrast, sodium alkyl phthalates—where the aromatic phenylene spacer connects the carboxyl and ester groups—exhibit different acidity modulation and superior hydrolytic stability [1]. This enhanced acidity directly impacts the compound's ionization state at physiological or processing-relevant pH values, influencing solubility, emulsification behavior, and reactivity in neutralization or salt-formation steps.

pKa Maleate half-ester Acidity enhancement

Physical Property Differentiation vs. 2-Methoxyethyl Hydrogen Maleate: Density, Boiling Point, and Volatility Profile

The physical properties of 2-ethoxyethyl hydrogen maleate and its shorter-chain analog 2-methoxyethyl hydrogen maleate (CAS 17831-64-0) reflect the impact of the additional methylene unit in the alkoxy chain. The ethoxyethyl variant exhibits a lower density (1.186 vs. 1.224 g/cm³) and a higher boiling point (317.06°C vs. 304.7°C at 760 mmHg) . The lower density of the ethoxyethyl ester is indicative of less efficient molecular packing, consistent with its greater conformational flexibility and larger molar volume (MW 188.18 vs. 174.15 g/mol). The higher boiling point of the ethoxyethyl compound confers lower volatility during high-temperature processing or distillation-based purification, while the lower density may affect phase-separation behavior in emulsion or dispersion formulations.

Physical properties Density Boiling point Alkoxy chain length

Thermal Stability Class Differential: Maleate Monoesters Degrade at Lower Temperatures Than Succinate and Itaconate Analogs

A comparative thermogravimetric analysis (TGA) study of homologous C8–C22 n-alkyl maleate, succinate, and itaconate monoesters demonstrated that maleate oligomers are systematically less thermally stable than the corresponding succinate and itaconate derivatives [1]. This lower stability was confirmed by the activation energies of the thermal degradation process, which were lower for maleate than for succinate or itaconate end-functionalized alkanes of identical chain length [1]. The presence of the cis-configured double bond in the maleate moiety is understood to facilitate thermal degradation pathways (e.g., decarboxylation or retro-ene reactions) that are less accessible in the saturated succinate or the α-substituted itaconate structures. For 2-ethoxyethyl hydrogen maleate specifically, this implies that processing temperatures must be more carefully controlled than when using saturated monoester analogs.

Thermal stability TGA Maleate vs. succinate Degradation kinetics

Hydrolytic Lability of Maleate Half-Esters vs. Phthalate Half-Esters in Aqueous Systems

In a comparative study of sodium salts of maleic and phthalic half-esters derived from C12 and C16 alcohols, sodium alkyl maleates were found to be less stable to ester group hydrolysis in aqueous solution than the corresponding sodium alkyl phthalates, which remained quite stable under identical conditions [1]. This differential hydrolytic sensitivity is attributed to the electronic and geometric influence of the cis-alkene (vinylene) spacer in maleates, which facilitates nucleophilic attack at the ester carbonyl compared with the aromatic phenylene spacer in phthalates. Surface tension reduction capability was comparable between the two classes (both achieving ~30 dyne/cm), but the critical micelle concentration (CMC) depended on the substitution position of the alcohol hydroxyl group: for hexadecanol-derived maleic esters, CMC values were 0.3 × 10⁻³ mol/L for 1- and 2-isomers vs. 1.0 × 10⁻³ mol/L for the 8-isomer [1].

Hydrolytic stability Maleate ester Phthalate ester Surfactant stability

2-Ethoxyethyl Hydrogen Maleate (CAS 26350-96-9): Evidence-Backed Industrial and Research Application Scenarios


Safety-Glass Interlayer Plasticization with Elastic Recovery (PVB Resin Formulations)

Based on the ≥40 phr elasticizing threshold established in U.S. Patent 2,221,036 [1], 2-ethoxyethyl hydrogen maleate is suitable as a specialty plasticizer for polyvinyl butyraldehyde acetal resins used in laminated safety-glass interlayers. At loadings of 40 parts or more per 100 parts resin, the compound imparts a rubber-like 'nerve' property—high extensibility with complete elastic recovery—that is not achieved with conventional dialkyl maleate, sebacate, or phthalate plasticizers at equivalent loadings. This scenario is relevant for manufacturers of automotive and architectural safety glass seeking impact-energy-dissipating interlayer materials.

Reactive Acidic Comonomer for Emulsion and Solution Copolymerization Requiring pH-Responsive Behavior

The carboxylic acid group of 2-ethoxyethyl hydrogen maleate, with its enhanced acidity (pKa 1.50–1.79 units lower than lauric acid) conferred by the vinylene spacer [2], makes it an effective reactive comonomer for vinyl acetate or styrene emulsion copolymerizations where pH-dependent solubility or alkali-swellable behavior is desired. The ethoxyethyl side chain provides intermediate hydrophilicity—more water-compatible than butoxyethyl or 2-ethylhexyl analogs but less hydrophilic than the methoxyethyl variant . This positions the compound for copolymer-based protective coatings that must be selectively soluble in alkaline media, as described in EP 0499957 for vinyl acetate/monoalkyl maleate copolymer compositions [3].

Polymerizable Surfactant (Surfmer) for Emulsion Polymerization Latex Stabilization

As demonstrated by Gordeev et al. (1990) for styrene–ethoxyalkylmaleate latex systems [4], ethoxy-functionalized maleate half-esters can function as polymerizable surfactants (surfmers) that copolymerize into latex particles during emulsion polymerization, providing covalent anchoring of the stabilizing moiety and reducing surfactant migration in the final film. The ethoxyethyl variant offers a balance between surface activity (inherited from the maleate half-ester class, capable of reducing surface tension to ~30 dyne/cm) [2] and controlled water solubility that facilitates incorporation into the aqueous phase during emulsion polymerization. This application is particularly relevant for producing migration-resistant latex coatings and adhesives.

Synthetic Intermediate for Further Derivatization via the Free Carboxylic Acid Handle

The free carboxylic acid group of 2-ethoxyethyl hydrogen maleate provides a reactive handle for subsequent esterification, amidation, or salt formation, while the α,β-unsaturated ester moiety remains available for Diels–Alder cycloaddition or free-radical (co)polymerization . This orthogonal reactivity, combined with solubility in common organic solvents (ethanol, ether) and limited water solubility , makes the compound a versatile building block for synthesizing more complex maleate-functionalized intermediates, including pharmaceutical precursors and specialty ester derivatives. Procurement for this scenario should consider that maleate half-esters exhibit lower thermal stability than succinate analogs [5], so downstream reactions should avoid prolonged exposure to temperatures that may trigger degradation.

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